molecular formula C17H16F2N6O B5549875 2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

Katalognummer: B5549875
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: OGOYSMJHBCUIPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C17H16F2N6O and its molecular weight is 358.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.13536548 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity

The synthesis and study of N-substituted imidazolylbenzamides, including compounds related to the chemical structure of interest, show significant potential in modulating cardiac electrophysiological activity. These compounds have been demonstrated to possess potency in vitro comparable to known selective class III agents, indicating their viability for further investigation in the context of reentrant arrhythmias and other cardiac conditions (Morgan et al., 1990).

PET Imaging Agent Synthesis

The development of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET imaging agent for B-Raf(V600E) in cancers illustrates the compound's utility in diagnostic applications. This synthesis approach highlights the compound's relevance in oncological research, providing a method for in vivo visualization of tumor biology and facilitating targeted therapy approaches (Wang et al., 2013).

Supramolecular Chemistry

Research on tetrafluoroterephthalic acid and its interactions with a series of N-containing heterocycles, including compounds structurally similar to the one , underscores the significance of such molecules in constructing supramolecular structures. These findings reveal how hydrogen bonding and other intermolecular interactions, such as C–H⋯F, contribute to the formation of complex architectures, offering insights into the design of new materials and functional molecular systems (Wang et al., 2014).

Inhibitors of TNF-alpha Converting Enzyme

The compound's structural framework has been utilized to develop potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE). This application is particularly relevant in the context of inflammatory diseases, where the modulation of TNF-alpha activity can provide therapeutic benefits. The research demonstrates the compound's potential as a scaffold for the development of orally bioavailable drugs with significant selectivity and efficacy (Ott et al., 2008).

Anti-Influenza Virus Activity

A novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored, demonstrating remarkable activity against avian influenza virus. This synthesis method, utilizing a compound structurally akin to the one , highlights the potential for developing antiviral agents capable of combating influenza strains, including H5N1, underscoring the importance of such compounds in antiviral research (Hebishy et al., 2020).

Eigenschaften

IUPAC Name

2,6-difluoro-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N6O/c1-11-20-7-8-25(11)15-9-14(23-10-24-15)21-5-6-22-17(26)16-12(18)3-2-4-13(16)19/h2-4,7-10H,5-6H2,1H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOYSMJHBCUIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.